N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a methoxy group, and a benzamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to introduce the sulfone group.
Attachment of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide.
Formation of the benzamide moiety: This step involves the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential therapeutic uses.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophenyl group but differ in other functional groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: This compound has a similar core structure but includes a benzodioxine moiety.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzyl groups, in particular, contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-16(2)18-9-7-17(8-10-18)14-23(20-11-12-28(25,26)15-20)22(24)19-5-4-6-21(13-19)27-3/h4-10,13,16,20H,11-12,14-15H2,1-3H3 |
InChI Key |
KOFFCULKHMVWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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